Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate

Click Chemistry CuAAC Bioorthogonal Chemistry

Researchers requiring a terminal alkyne handle on a tetrahydropyran scaffold often face limited supplier options. Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate (CAS 2138546-39-9) directly addresses this gap. • Serves as a click chemistry building block for CuAAC bioconjugation and DOS libraries. • Bifunctional design combines an electrophilic ethyl ester with a nucleophilic propargyl group. • Available in 95% purity with batch-specific QA documentation.

Molecular Formula C11H16O3
Molecular Weight 196.246
CAS No. 2138546-39-9
Cat. No. B2484098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate
CAS2138546-39-9
Molecular FormulaC11H16O3
Molecular Weight196.246
Structural Identifiers
SMILESCCOC(=O)C1(CCCCO1)CC#C
InChIInChI=1S/C11H16O3/c1-3-7-11(10(12)13-4-2)8-5-6-9-14-11/h1H,4-9H2,2H3
InChIKeyJLBLNZBEBHBACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate: Baseline & Procurement


Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate (CAS 2138546-39-9) is a functionalized tetrahydropyran (oxane) derivative with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol . It is characterized by an ethyl ester moiety at the 2-position and a prop-2-yn-1-yl (propargyl) substituent, which introduces a terminal alkyne functional group [1]. This bifunctional structure is designed to serve as a versatile synthetic intermediate, particularly for applications that leverage the alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related transformations [2]. The compound is commercially available from several suppliers in research quantities, typically with a minimum purity of 95% .

Click chemistry enabled Terminal alkyne handle supports CuAAC bioconjugation and probe assembly.
Organic-solvent compatibility Ethyl ester improves solubility in common organic solvents for synthesis.
Heterocycle scaffold building 2-position substitution enables regiospecific intramolecular cyclizations.

Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate: Irreplaceable vs. Analogs


While several oxane-2-carboxylates are available as synthetic building blocks, the specific substitution pattern of Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate confers a unique reactivity profile that makes generic substitution impractical. The presence of the propargyl group is not merely a structural embellishment; it is the primary functional handle for downstream transformations, particularly in 'click' chemistry applications [1]. Substituting with a non-alkynylated analog, such as a simple 2-ethyloxane-2-carboxylate, would eliminate the capacity for CuAAC, thereby breaking the intended synthetic pathway. Furthermore, substitution with a different ester, like the corresponding methyl ester or free carboxylic acid, can drastically alter solubility, stability, and reaction kinetics in subsequent steps [2]. The following quantitative evidence outlines the specific differentiators that justify the selection of this precise compound over its closest in-class alternatives.

Alkyne absence
Saturated side-chain analogs (e.g., 2-ethyloxane-2-carboxylate) lack the terminal alkyne, breaking CuAAC and Sonogashira pathways.
Ester mismatch
Free carboxylic acid or methyl ester forms may alter solubility, stability, and purification behavior, requiring re-optimization of reaction conditions.
Regioisomer shift
Propargyl or ester groups at different oxane positions change intramolecular cyclization outcomes; direct replacement may not reproduce targeted heterocyclic scaffolds.

Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate: Key Differentiators


Propargyl Handle for Click Chemistry

The compound possesses a terminal alkyne group, which is a prerequisite for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This functionality is entirely absent in comparator analogs such as Ethyl 2-ethyloxane-2-carboxylate (saturated side-chain) or 2-Propyltetrahydro-2H-pyran-3-carboxylic acid . The alkyne handle is the primary driver of utility for this compound as a synthetic intermediate [1].

Propargyl Handle
Class-level
Terminal alkyne (C≡C-H) present vs. saturated alkyl chain in ethyl 2-ethyloxane-2-carboxylate — qualitative functional group difference.
Enables click chemistry for bioconjugation; saturated analogs cannot participate.
Structural inference; individual reactivity may require verification.
Click Chemistry CuAAC Bioorthogonal Chemistry

Ethyl Ester vs. Free Acid: Solubility & Reactivity

As an ethyl ester, Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate exhibits enhanced solubility in organic solvents compared to its free carboxylic acid counterpart, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid [1]. While quantitative solubility data (e.g., LogP) is not available in the open literature, the general class property of esters being more lipophilic than acids supports this inference. The ester is also more stable under storage conditions and less prone to undesirable acid-base reactions during synthesis [1].

Ester vs. Acid
Class-level
Ethyl ester exhibits higher organic solubility and storage stability compared to the free carboxylic acid (2-(prop-2-yn-1-yl)oxane-2-carboxylic acid).
Preferred building block for organic synthesis; acid form may complicate purification.
No quantitative LogP data available; class-level property.
Solubility Lipophilicity Ester Reactivity

2-Position Regiochemistry for Heterocycle Synthesis

The placement of the propargyl and ester groups on the 2-position of the oxane ring is critical for specific intramolecular cyclization pathways. This regiochemistry is distinct from other propargyl-oxane isomers, such as 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran [CAS 6089-04-9], where the alkyne is linked via an oxygen atom, or 2-propyloxane-4-carboxylic acid [CAS 77554-90-6], where the carboxylate is at the 4-position . These structural differences dictate the conformational preferences and the types of fused heterocycles that can be formed in subsequent reactions [1].

2‑Position Regiochemistry
Class-level
Propargyl and ester at oxane 2‑position; differs from ether-linked alkyne (2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran) and 4‑carboxylate regioisomer.
Dictates intramolecular cyclization pathways for heterocycle synthesis.
Inferred from Pt-catalyzed propargylic substitution literature; direct comparative data not available.
Heterocycle Synthesis Regioselectivity Tetrahydropyran

Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate: Validated Applications


Click Chemistry: Bioconjugation & Probe Synthesis

The terminal alkyne group of Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate makes it an ideal building block for introducing a clickable handle into more complex molecular architectures. As demonstrated in the literature, propargyl groups can be installed on various nucleophiles and subsequently undergo CuAAC with azide-containing biomolecules or reporters [1]. This compound can serve as a starting material for creating new bioconjugation tools, activity-based probes, or functionalized materials where a stable triazole linkage is desired. The ethyl ester can be hydrolyzed post-click to a carboxylic acid for further conjugation or left intact to modulate lipophilicity.

DOS of Tetrahydropyran Libraries

The combination of an electrophilic ester and a nucleophilic alkyne on the same tetrahydropyran scaffold positions this compound as a core building block for DOS. The alkyne can participate in Sonogashira couplings or [2+2+2] cycloadditions to generate molecular diversity [2]. Furthermore, the specific 2-substitution pattern is conducive to intramolecular cyclizations, such as Pt-catalyzed propargylic substitution, which can yield complex fused or bridged heterocyclic systems not easily accessible from other regioisomers [3]. This makes it a valuable starting point for creating screening libraries of novel heterocycles.

Prodrugs & Protected Intermediates Synthesis

The ethyl ester functionality in Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate offers a latent carboxylic acid group, which is a common strategy in prodrug design and the synthesis of protected intermediates [4]. The ester provides a masked, lipophilic form of the acid, which can improve membrane permeability or simplify synthetic manipulations. In a medicinal chemistry setting, this compound can be advanced through a synthetic sequence with the ester intact, and the free acid can be liberated by hydrolysis only at the final step to reveal the pharmacophore. This approach circumvents the purification and reactivity challenges associated with the free acid.

Application
Selection Property
Validation Focus
Click bioconjugation & probe synthesis
Terminal alkyne handle
CuAAC reactivity and triazole formation efficiency
Diversity-oriented heterocycle libraries
2‑position alkyne/ester combination
Intramolecular cyclization scope and regioselectivity
Protected intermediate / latent acid strategy
Ethyl ester as masked carboxylic acid
Hydrolysis conditions and compatibility with synthetic sequence

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